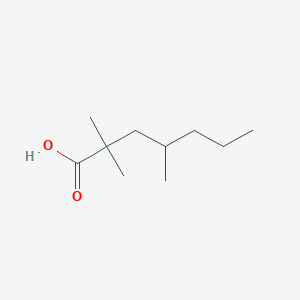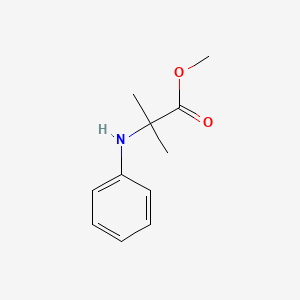
Methyl 2-methyl-N-phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-N-phenylalaninate: (CAS#: 20059-62-5) is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It belongs to the class of amino acid derivatives and is a methyl ester of 2-methyl-N-phenylalanine . This compound is characterized by its unique structure, which combines an aromatic phenyl group with an aliphatic side chain.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of Methyl 2-methyl-N-phenylalaninate involves the condensation of 2-methyl-N-phenylalanine with methanol (CH₃OH) under suitable reaction conditions. The reaction typically occurs in the presence of acid catalysts or activated ester reagents.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenylalanine moiety may participate in nucleophilic substitution reactions.
Esterification: Methanol (CH₃OH) and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major Products:: The major product of esterification is Methyl 2-methyl-N-phenylalaninate , while reduction yields the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry::
Building Block: Used in peptide synthesis and as a building block for more complex molecules.
Chiral Synthesis: Its chiral nature makes it valuable for asymmetric synthesis.
Pharmacology: Investigated for potential pharmacological activities due to its structural resemblance to phenylalanine derivatives.
Metabolic Studies: Used in metabolic research related to amino acid metabolism.
Flavor and Fragrance: Its aromatic properties may find applications in flavor and fragrance compositions.
Mécanisme D'action
The exact mechanism of action for Methyl 2-methyl-N-phenylalaninate remains an area of ongoing research. its structural similarity to phenylalanine suggests potential interactions with cellular receptors, enzymes, or transporters.
Comparaison Avec Des Composés Similaires
While Methyl 2-methyl-N-phenylalaninate is unique due to its specific substitution pattern, similar compounds include:
Methyl N-(2-pyrazinylcarbonyl)phenylalaninate: (CAS#: 73058-37-4) .
Methyl N-(phenylcarbonyl)phenylalaninate: (CAS#: 7830) .
Methyl N-phenylalaninate: (CAS#: 2661059) .
These compounds share common structural features but differ in substituents or functional groups.
Propriétés
Numéro CAS |
20059-62-5 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
methyl 2-anilino-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)12-9-7-5-4-6-8-9/h4-8,12H,1-3H3 |
Clé InChI |
UWSZDTKNLYGFOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


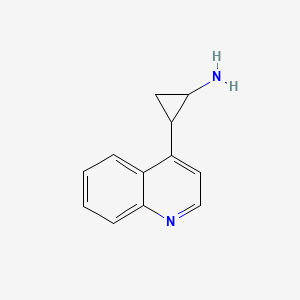
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)
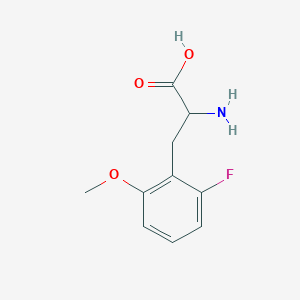
![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
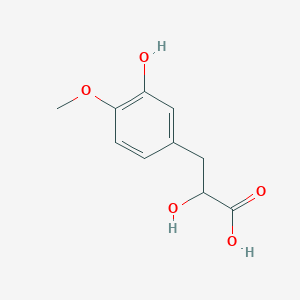
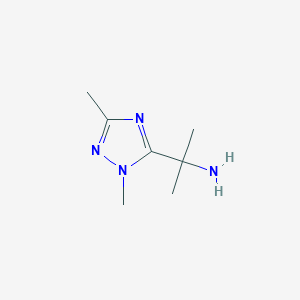
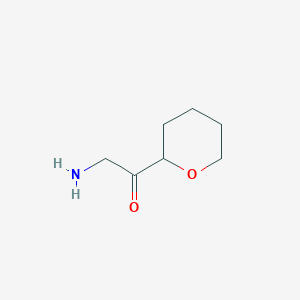
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)
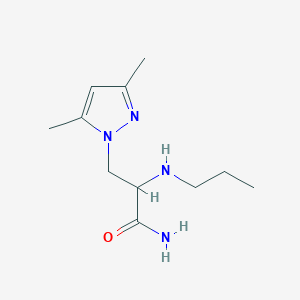
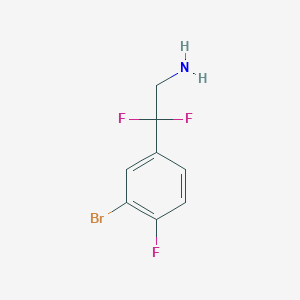
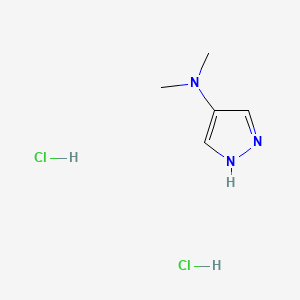
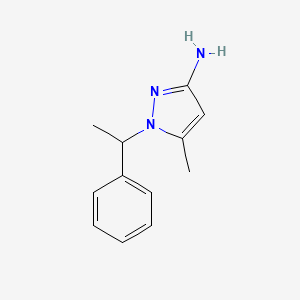
![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)
